![molecular formula C16H21NO4 B1374397 Tert-butyl (2,2-dimethyl-4-oxochroman-6-YL)carbamate CAS No. 1314406-17-1](/img/structure/B1374397.png)
Tert-butyl (2,2-dimethyl-4-oxochroman-6-YL)carbamate
Overview
Description
Scientific Research Applications
Structural Studies and Chemical Synthesis
- The compound is part of an isostructural family of compounds, where its derivatives are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, indicating its utility in the study of hydrogen and halogen bonds in crystal structures (Baillargeon et al., 2017).
- It has been used in the preparation and Diels-Alder reaction of 2-Amido substituted furan, demonstrating its role in organic synthesis processes (Padwa et al., 2003).
- The compound is an important intermediate in the synthesis of biologically active compounds, indicating its significance in the field of medicinal chemistry (Zhao et al., 2017).
- Its derivatives have been used in the study of strong and weak hydrogen bonds, playing a crucial role in understanding molecular interactions and crystallography (Das et al., 2016).
Molecular Synthesis and Catalysis
- It's a key intermediate in the synthesis of HMG-CoA reductase inhibitor atorvastatin, indicating its importance in the pharmaceutical industry (Rádl, 2003).
- Tert-butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate is synthesized by asymmetric Mannich reaction, showcasing its involvement in creating chiral amino carbonyl compounds (Yang et al., 2009).
- The compound has been utilized in a cyclizative atmospheric CO2 fixation by unsaturated amines, highlighting its role in developing eco-friendly synthetic methodologies (Takeda et al., 2012).
Crystallography and Material Science
- It has been used in crystallographic studies, aiding in the understanding of molecular conformation and interactions (Kant et al., 2015).
- The compound serves as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, indicating its significance in the field of nucleotide chemistry (Ober et al., 2004).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(19)17-10-6-7-13-11(8-10)12(18)9-16(4,5)20-13/h6-8H,9H2,1-5H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHUZZOEMAXPRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC(=C2)NC(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2,2-dimethyl-4-oxochroman-6-YL)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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